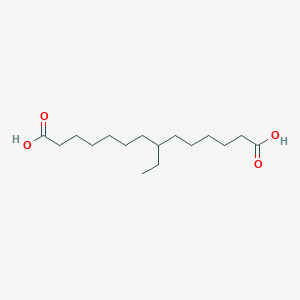
7-Ethyltetradecanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyltetradecanedioic acid is a long-chain dicarboxylic acid with the molecular formula C16H30O4. It is a derivative of tetradecanedioic acid, characterized by the presence of an ethyl group at the 7th carbon position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 7-Ethyltetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxyl groups into acyl chlorides, which can then undergo further substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters, amides, or other derivatives depending on the substituent introduced.
科学研究应用
7-Ethyltetradecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of surfactants and lubricants
作用机制
The mechanism of action of 7-Ethyltetradecanedioic acid involves its interaction with various molecular targets and pathways:
相似化合物的比较
Tetradecanedioic acid: The parent compound, lacking the ethyl group at the 7th position.
Hexadecanedioic acid: A similar long-chain dicarboxylic acid with two additional carbon atoms.
Dodecanedioic acid: A shorter-chain dicarboxylic acid with two fewer carbon atoms.
Uniqueness: 7-Ethyltetradecanedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
82200-86-0 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC 名称 |
7-ethyltetradecanedioic acid |
InChI |
InChI=1S/C16H30O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
UWJRHVPYRNDMRO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCCCC(=O)O)CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




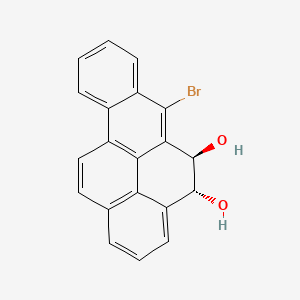


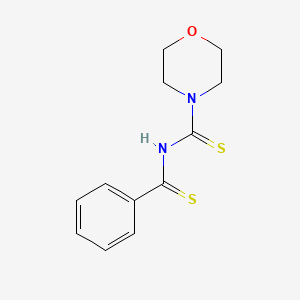
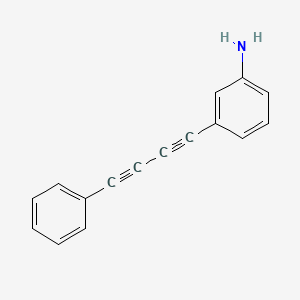
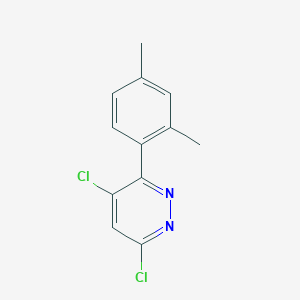
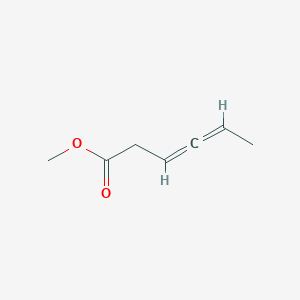
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
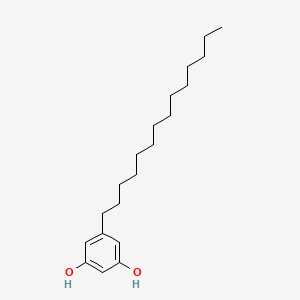
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

